A Technical Guide to the Emerging Scaffold: 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
A Technical Guide to the Emerging Scaffold: 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
CAS Number: 178209-28-4 Molecular Formula: C₁₀H₁₄N₂ Molecular Weight: 162.23 g/mol
Introduction
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is a heterocyclic compound featuring a cycloheptane ring fused to a pyridine core, with an amine substituent at the 3-position of the pyridine ring. This molecule represents a versatile building block for medicinal chemistry and drug discovery. The pyridine scaffold is a well-established privileged structure in pharmaceutical sciences, known to impart favorable pharmacokinetic properties.[1][2][3][4][5][6] The fusion of a seven-membered carbocyclic ring introduces a three-dimensional character that can be exploited for probing complex biological targets. While specific literature on this exact compound is sparse, its structural motifs are present in molecules with diverse biological activities, including potential as receptor antagonists and antitubercular agents.[7][8][9] This guide aims to provide a comprehensive technical overview of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, including proposed synthetic routes, analytical characterization, and potential applications, to support researchers in its further investigation.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | [10] |
| Molecular Weight | 162.23 g/mol | [10] |
| Appearance | Solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO (predicted) | - |
Proposed Synthetic Pathways
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is not explicitly detailed in publicly available literature. However, based on established principles of heterocyclic chemistry and methods for the synthesis of related compounds, two plausible synthetic routes are proposed here. These pathways commence with the construction of the core 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold, followed by the introduction of the amine functionality.
Pathway A: From 3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
This pathway involves the nitration of the pre-formed cyclohepta[b]pyridine core, followed by the reduction of the nitro group to the desired amine.
Workflow for Proposed Synthetic Pathway A
Caption: Proposed synthesis via a nitration-reduction sequence.
Step 1: Nitration of the Cyclohepta[b]pyridine Core
The introduction of a nitro group at the 3-position of the pyridine ring can be achieved through electrophilic aromatic substitution.
-
Protocol:
-
To a solution of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine in concentrated sulfuric acid, cooled to 0 °C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.
-
The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the product.
-
The crude 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is collected by filtration, washed with water, and dried.
-
-
Causality: The amino group is an activating group that directs the incoming nitro group to the ortho and para positions. In the case of 4-aminopyridine, nitration occurs at the 3-position.[11] A strong acidic medium is necessary to generate the nitronium ion (NO₂⁺), the active electrophile.
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to the primary amine.
-
Protocol:
-
The 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C), is added.[12][13]
-
The reaction mixture is heated or stirred under a hydrogen atmosphere until the reduction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is filtered to remove the catalyst or iron salts.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
-
Causality: Metal-acid reductions are a classic and effective method for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a cleaner alternative that often provides high yields.
Pathway B: From 3-Halo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
This approach involves the synthesis of a halogenated precursor, followed by a nucleophilic substitution reaction to introduce the amino group.
Workflow for Proposed Synthetic Pathway B
Caption: Proposed synthesis via a halogenation-amination sequence.
Step 1: Halogenation of the Cyclohepta[b]pyridine Core
A halogen atom, typically bromine or chlorine, is introduced at the 3-position.
-
Protocol:
-
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is treated with a halogenating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.
-
The reaction conditions are optimized to favor substitution at the 3-position.
-
The product, 3-halo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, is isolated and purified.
-
Step 2: Amination of the Halogenated Precursor
The halogen is displaced by an amino group, often using a transition metal-catalyzed cross-coupling reaction.
-
Protocol (Buchwald-Hartwig Amination):
-
The 3-halo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, an amine source (e.g., ammonia, or a protected amine equivalent like benzophenone imine followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) are combined in an inert solvent (e.g., toluene).
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
The reaction is cooled, and the crude product is worked up by extraction and purified by column chromatography.
-
-
Causality: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is widely used for the synthesis of arylamines from aryl halides.[14]
Analytical Characterization (Predicted)
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of δ 6.5-8.0 ppm. The protons on the cycloheptane ring will likely appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). The amine protons (NH₂) will show a broad singlet, the chemical shift of which is dependent on the solvent and concentration. Similar structures show pyridine H-4 at around 7.8 ppm and an N-NH₂ group at 6.4 ppm.[15] |
| ¹³C NMR | Aromatic carbons of the pyridine ring are expected in the range of δ 110-160 ppm. The aliphatic carbons of the cycloheptane ring will appear in the upfield region (δ 20-40 ppm). |
| Mass Spectrometry (MS) | The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 162. Fragmentation may involve the loss of a hydrogen atom, an amino group, or cleavage of the cycloheptane ring.[16][17][18] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid should provide good separation. Detection can be achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the pyridine ring system (around 260 nm).[19][20][21][22] |
Potential Applications in Drug Discovery
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold holds significant potential as a building block in the design of novel therapeutic agents. The pyridine ring is a common motif in a vast number of approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2][3][4][5][6] The fused, saturated seven-membered ring provides a defined three-dimensional geometry, which can be advantageous for achieving high-affinity and selective binding to protein targets.
Derivatives of the cyclohepta[b]pyridine core have been investigated for various biological activities:
-
Anticancer Activity: Fused pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[4]
-
Anti-inflammatory and Analgesic Properties: The pyridine nucleus is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Central Nervous System (CNS) Activity: The scaffold is present in compounds designed as antagonists for CNS receptors, such as NMDA/NR2B antagonists.[9]
-
Antimicrobial and Antiviral Activity: The pyridine ring is a common feature in many antimicrobial and antiviral agents.[1]
The primary amine group at the 3-position serves as a versatile handle for further chemical modifications, allowing for the construction of diverse chemical libraries for high-throughput screening. This amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is a promising yet underexplored chemical entity. While direct experimental data remains limited, this guide provides a solid foundation for researchers by proposing viable synthetic routes and outlining expected analytical characteristics based on established chemical principles and data from analogous structures. The inherent features of its fused heterocyclic system suggest significant potential for its application as a scaffold in the development of novel therapeutics across a range of disease areas. Further empirical investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged to unlock its full potential in medicinal chemistry.
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![Chemical structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](https://i.imgur.com/71o0T4Z.png)
